molecular formula C24H19ClIN3O3 B11698920 (5Z)-1-(4-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(4-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11698920
M. Wt: 559.8 g/mol
InChI Key: HCDVDWSCXRZBIS-NDENLUEZSA-N
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Description

(5Z)-1-(4-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a pyrimidine core, substituted with chlorophenyl and iodophenyl groups, making it a subject of interest for its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and iodophenyl substituents. Key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the chlorophenyl and iodophenyl groups is typically carried out using halogenation reactions, where the pyrimidine core is treated with chlorinating and iodinating agents under controlled conditions.

    Final Assembly: The final step involves the coupling of the pyrimidine core with the substituted pyrrole moiety, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.

    Purification Techniques: Utilizing advanced purification methods such as chromatography and recrystallization to obtain the desired product with high purity.

    Quality Control: Implementing stringent quality control measures to monitor the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(4-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(5Z)-1-(4-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activities.

    Materials Science: Application in the development of novel materials with specific properties, such as electronic or optical materials.

    Chemical Research: Used as a reagent or intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (5Z)-1-(4-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-1-(4-chlorophenyl)-5-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
  • **(5Z)-1-(4-chlorophenyl)-5-{[1-(4-fluoro-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5Z)-1-(4-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C24H19ClIN3O3

Molecular Weight

559.8 g/mol

IUPAC Name

(5Z)-1-(4-chlorophenyl)-5-[[1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C24H19ClIN3O3/c1-13-10-19(8-9-21(13)26)28-14(2)11-16(15(28)3)12-20-22(30)27-24(32)29(23(20)31)18-6-4-17(25)5-7-18/h4-12H,1-3H3,(H,27,30,32)/b20-12-

InChI Key

HCDVDWSCXRZBIS-NDENLUEZSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)I)C)C)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)I)C)C)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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